REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH2:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[C:9]=1[C:10](O)=[O:11]>C1COCC1>[NH2:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[C:9]=1[CH2:10][OH:11] |f:0.1.2.3.4.5|
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C(=CC=C1)OC
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Name
|
|
Quantity
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150 mL
|
Type
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solvent
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Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
|
Details
|
is stirred at 0° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture is stirred at room temperature for 3 h
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Duration
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3 h
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Type
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CUSTOM
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Details
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The reaction is quenched by the addition of water
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Type
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ADDITION
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Details
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250 mL of 10% NaOH solution is then added
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Type
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EXTRACTION
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Details
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extracted from water with ethylacetate
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Name
|
|
Type
|
product
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Smiles
|
NC1=C(C(=CC=C1)OC)CO
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |